REACTION_SMILES
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[CH3:15][CH2:16][O:17][C:18]([CH3:19])=[O:20].[H:13][H:14].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([C:9](=[O:10])[O:11][CH3:12])[o:8]1>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([C:9](=[O:10])[O:11][CH3:12])[o:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc([N+](=O)[O-])o1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(N)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |